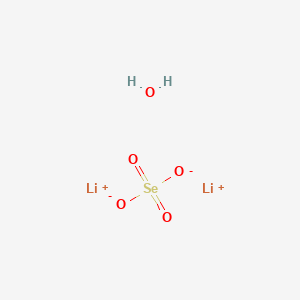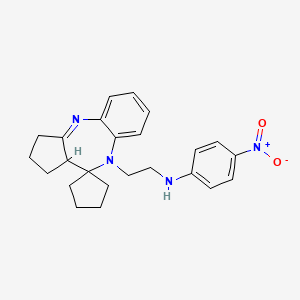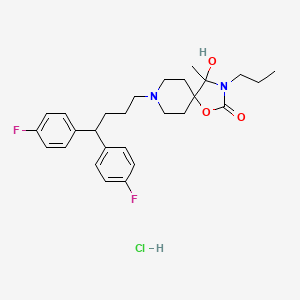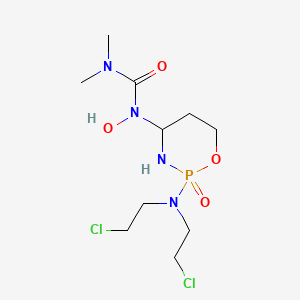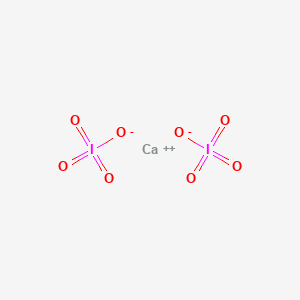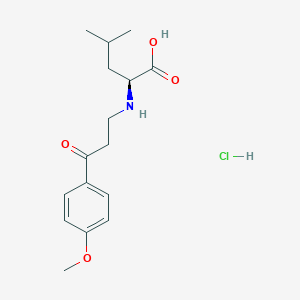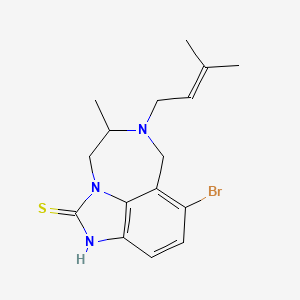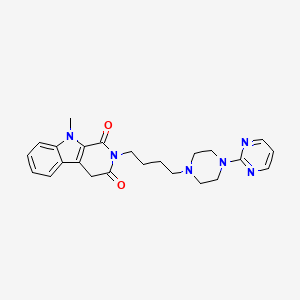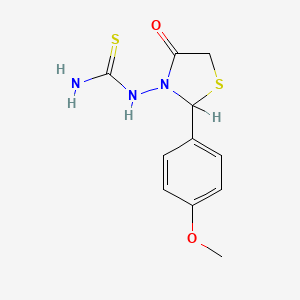
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea is a synthetic organic compound that belongs to the class of thiazolidinyl derivatives. This compound is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a thiourea moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea typically involves the reaction of 4-methoxybenzaldehyde with thiourea and a thiazolidine derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidinyl derivatives.
科学的研究の応用
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its biological effects.
類似化合物との比較
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea can be compared with other thiazolidinyl derivatives, such as:
- (2-(4-Methylphenyl)-4-oxo-3-thiazolidinyl)thiourea
- (2-(4-Ethoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea
- (2-(4-Fluorophenyl)-4-oxo-3-thiazolidinyl)thiourea
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the compound’s biological activity, solubility, and reactivity. This compound is unique due to the presence of the methoxy group, which can enhance its solubility and potentially its biological activity compared to other derivatives.
特性
CAS番号 |
130111-91-0 |
|---|---|
分子式 |
C11H13N3O2S2 |
分子量 |
283.4 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]thiourea |
InChI |
InChI=1S/C11H13N3O2S2/c1-16-8-4-2-7(3-5-8)10-14(13-11(12)17)9(15)6-18-10/h2-5,10H,6H2,1H3,(H3,12,13,17) |
InChIキー |
RVLIFVJZWWBOTP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




